シュウ酸セリウム(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

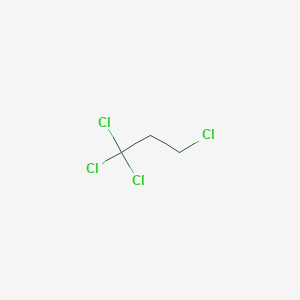

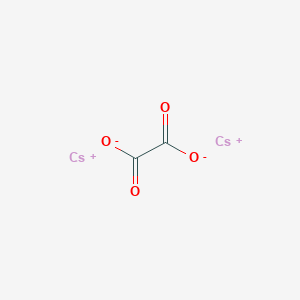

シュウ酸セリウムは、化学式 Ce₂(C₂O₄)₃ で表される白色の結晶性固体として現れます。 .

2. 製法

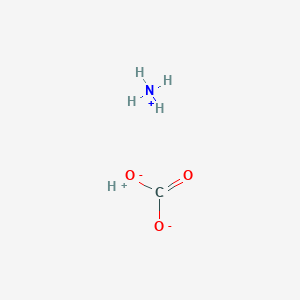

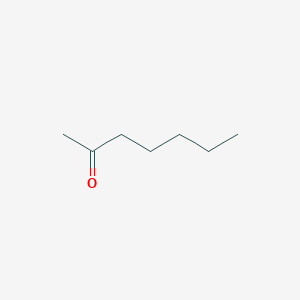

a. 合成経路: シュウ酸セリウムは、シュウ酸 (H₂C₂O₄) と塩化セリウム (III) (CeCl₃) を反応させることで合成できます。この反応のバランスのとれた化学式は以下のとおりです。

3CeCl3+6H2C2O4→Ce2(C2O4)3+6HCl

b. 反応条件: この反応は、一般的に穏やかな条件下で水溶液中で行われます。反応物を混合すると、シュウ酸セリウムが沈殿します。

c. 工業生産: 工業生産方法では、合成プロセスをスケールアップします。大規模生産では、連続撹拌槽反応器などの適切な装置を使用することがあります。

3. 化学反応解析

シュウ酸セリウムは、さまざまな化学反応に関与します。

酸化還元反応: セリウム (III) イオンは、酸化還元反応を起こし、Ce³⁺ と Ce⁴⁺ の間を遷移します。

置換反応: シュウ酸セリウムは、シュウ酸配位子を他のアニオンや分子と交換することができます。

一般的な試薬と条件: シュウ酸、セリウム塩、水は一般的な試薬です。反応条件には、穏やかな温度と水性環境が含まれます。

主な生成物: 主な生成物は、シュウ酸セリウムそのものです。

4. 科学研究への応用

シュウ酸セリウムは、さまざまな分野で応用されています。

化学: 酸化セリウム (CeO₂) ナノ粒子の前駆体として使用されます。

生物学: 潜在的な抗酸化特性について調査されています。

医学: 薬物送達システムにおける役割について研究されています。

産業: 触媒、セラミック、ガラス研磨に使用されています。

科学的研究の応用

Cerium oxalate finds applications in various fields:

Chemistry: Used as a precursor for cerium oxide (CeO₂) nanoparticles.

Biology: Investigated for potential antioxidant properties.

Medicine: Studied for its role in drug delivery systems.

Industry: Used in catalysts, ceramics, and glass polishing.

作用機序

シュウ酸セリウムの効果の正確な機序は、その特定の用途によって異なります。薬物送達では、薬物の安定性を向上させたり、特定の細胞経路を標的とする可能性があります。

生化学分析

Biochemical Properties

Cerium oxalate interacts with various biomolecules. For instance, it can react with oxalic acid to form cerium (III) chloride

Cellular Effects

Cerium oxalate has been found to have effects on various types of cells. For example, cerium oxide nanoparticles, which can be synthesized from cerium oxalate, have shown promise as catalytic antioxidants in cell culture models . They exhibit redox activity, free radical scavenging property, and biofilm inhibition .

Molecular Mechanism

It is known that cerium (IV) can oxidize oxalic acid in a sulfuric acid medium . This reaction involves the formation of intermediate complexes of cerium (IV) with oxalic acid anions .

Temporal Effects in Laboratory Settings

It is known that cerium oxalate can be synthesized using the oxalate co-precipitation method, yielding single-phase oxalate precursors .

Dosage Effects in Animal Models

Cerium oxide nanoparticles, which can be synthesized from cerium oxalate, have shown promise as antioxidant and radioprotective agents in animal models of disease .

Metabolic Pathways

It is known that oxalic acid, a component of cerium oxalate, is involved in various metabolic processes in fungi and bacteria .

Transport and Distribution

Cerium oxide nanoparticles, which can be synthesized from cerium oxalate, have shown promise for their excellent pharmacokinetics and stable anti-oxidative activity .

Subcellular Localization

Cerium oxide nanoparticles, which can be synthesized from cerium oxalate, have shown promise for their unique electronic, optical, magnetic, and mechanical properties .

準備方法

a. Synthetic Routes: Cerium oxalate can be synthesized by reacting oxalic acid (H₂C₂O₄) with cerium (III) chloride (CeCl₃). The balanced chemical equation for this reaction is:

3CeCl3+6H2C2O4→Ce2(C2O4)3+6HCl

b. Reaction Conditions: The reaction typically occurs in aqueous solution under mild conditions. Precipitation of cerium oxalate occurs upon mixing the reactants.

c. Industrial Production: Industrial production methods involve scaling up the synthesis process. Large-scale production may use continuous stirred tank reactors or other suitable equipment.

化学反応の分析

Cerium oxalate participates in various chemical reactions:

Oxidation-Reduction Reactions: Cerium (III) ions can undergo redox reactions, transitioning between Ce³⁺ and Ce⁴⁺ states.

Substitution Reactions: Cerium oxalate can exchange oxalate ligands with other anions or molecules.

Common Reagents and Conditions: Oxalic acid, cerium salts, and water are common reagents. Reaction conditions include mild temperatures and aqueous environments.

Major Products: The primary product is cerium oxalate itself.

類似化合物との比較

シュウ酸セリウムは、セリウムイオンとシュウ酸配位子のユニークな組み合わせのために際立っています。類似の化合物には、他のランタノイドシュウ酸塩 (例: シュウ酸プラセオジム、シュウ酸ネオジム) が含まれます。

特性

CAS番号 |

139-42-4 |

|---|---|

分子式 |

C6Ce2O12 |

分子量 |

544.29 g/mol |

IUPAC名 |

cerium(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChIキー |

ZMZNLKYXLARXFY-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] |

正規SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] |

Key on ui other cas no. |

1068-63-9 139-42-4 |

物理的記述 |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cerium oxalate?

A1: Cerium oxalate typically exists as a decahydrate with the molecular formula Ce2(C2O4)3·10H2O. Its molecular weight is 724.44 g/mol [, , , ].

Q2: What spectroscopic techniques are commonly used to characterize cerium oxalate?

A2: Several techniques are used to characterize cerium oxalate, including:

- X-ray diffraction (XRD): Confirms the monoclinic structure of Ce2(C2O4)3 and provides information about crystallinity [].

- Scanning electron microscopy (SEM): Reveals the morphology of cerium oxalate crystals, including size and shape [, , , , ].

- Energy-dispersive X-ray spectroscopy (EDS): Determines the elemental composition, confirming the presence of cerium, carbon, and oxygen [].

- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and confirms the presence of water molecules and carboxylic groups [].

- Raman spectroscopy: Characterizes the vibrational modes of the compound, providing information about its structure and bonding [].

- Thermogravimetry (TG) and Differential thermal analysis (DTA): Used to study the thermal decomposition behavior of cerium oxalate [, , ].

Q3: How stable is cerium oxalate under different conditions?

A3: Cerium oxalate decahydrate undergoes a multi-step thermal decomposition process, losing water molecules and decomposing to cerium oxide (CeO2) at higher temperatures [, , , ]. The stability and decomposition pathway can be influenced by factors like heating rate and atmosphere [].

Q4: What are the key factors influencing the morphology of cerium oxalate crystals during precipitation?

A4: Factors like temperature, concentration, acidity, and the addition rate of reactants (strike) during precipitation significantly influence the morphology of cerium oxalate crystals []. These parameters affect nucleation and crystal growth, leading to variations in crystal size and shape.

Q5: What is the role of cerium oxalate as a precursor material?

A5: Cerium oxalate serves as a precursor for synthesizing cerium oxide (CeO2) nanoparticles, a technologically important material with applications in catalysis and solid oxide fuel cells [, , , , ].

Q6: How does the morphology of cerium oxalate impact the properties of the resulting cerium oxide?

A6: The morphology of cerium oxalate crystals significantly influences the properties of the final CeO2 nanoparticles []. For example, thinner cerium oxalate microcrystals tend to produce smaller CeO2 nanocrystals after calcination due to differences in diffusion limitations during grain growth.

Q7: What are the advantages of using cerium oxalate as a precursor for CeO2 compared to other methods?

A7: Cerium oxalate decomposition offers several advantages for CeO2 synthesis:

- Controllable morphology: Different morphologies of CeO2 can be achieved by adjusting the precipitation conditions of cerium oxalate [].

- High surface area: Decomposition of cerium oxalate can lead to the formation of CeO2 with a high surface area, making it suitable for catalytic applications [].

- Relatively low temperatures: Compared to some other methods, CeO2 synthesis from cerium oxalate can be achieved at relatively low temperatures [].

Q8: What are the applications of cerium oxalate in research?

A8: Cerium oxalate finds applications in various research areas, including:

- Simulating plutonium chemistry: Due to similarities in their chemical behavior, cerium is often used as a non-radioactive substitute for plutonium in studies related to nuclear waste reprocessing and precipitation processes [].

- Investigating non-classical crystallization: The precipitation of cerium oxalate serves as a model system for studying non-classical crystallization pathways, which involve transient amorphous phases and liquid droplets [, ].

- Developing novel phosphors: Cerium oxalate formate, a hybrid inorganic-organic framework compound, has been investigated for its potential use in solid-state lighting applications due to its interesting optical properties and high mechanical strength [].

Q9: Are there any known biomedical applications or studies involving cerium oxalate?

A9: While historically cerium oxalate was explored for its potential antiemetic properties, research in this area is limited, and its use for such purposes is not currently prevalent [, , ]. It is crucial to consult with a healthcare professional before considering any substance for medicinal use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)

![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)

![4-[(trimethylsilyl)oxy]benzaldehyde](/img/structure/B89630.png)